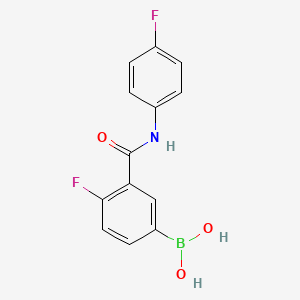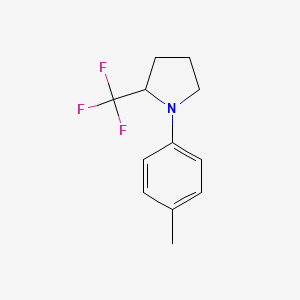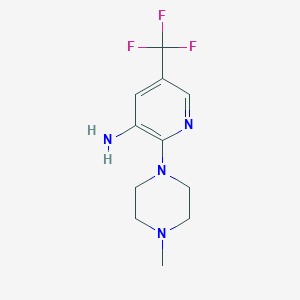
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H15F3N4 It is a derivative of pyridine and piperazine, featuring a trifluoromethyl group at the 5-position of the pyridine ring and a methylpiperazine moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine and 1-methylpiperazine.
Nucleophilic Substitution: The 2-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where the piperazine or pyridine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridin-3-amine: Lacks the trifluoromethyl group, which may affect its pharmacological properties.
2-Chloro-6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Contains a chlorine atom instead of the trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine imparts unique electronic and steric properties, making it distinct from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, thereby influencing its overall biological activity.
特性
分子式 |
C11H15F3N4 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H15F3N4/c1-17-2-4-18(5-3-17)10-9(15)6-8(7-16-10)11(12,13)14/h6-7H,2-5,15H2,1H3 |
InChIキー |
MZDMYEIOVIVOPV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



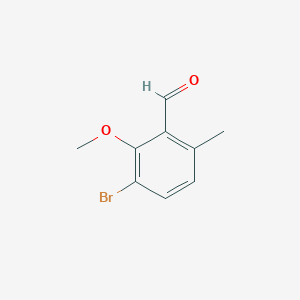
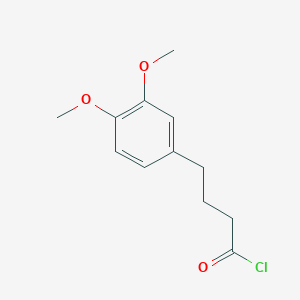

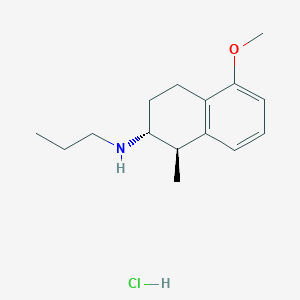
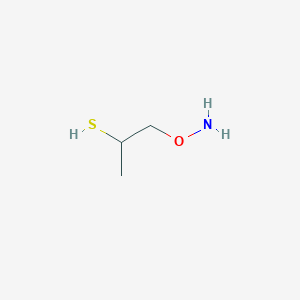


![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
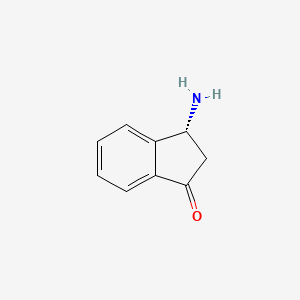
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
